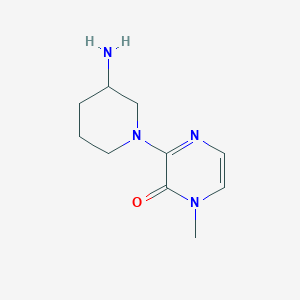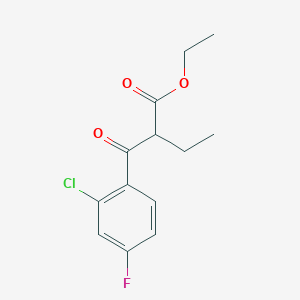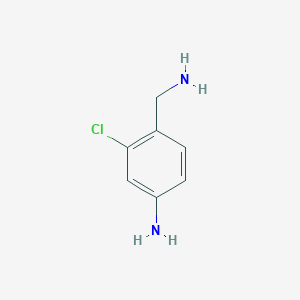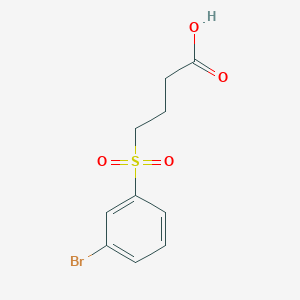
4-(3-Bromobenzenesulfonyl)butanoic acid
Overview
Description
4-(3-Bromobenzenesulfonyl)butanoic acid is a chemical compound with the molecular formula C10H11BrO4S . It has a molecular weight of 307.16 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(3-bromophenyl)sulfonyl]butanoic acid . The InChI code is 1S/C10H11BrO4S/c11-8-3-1-4-9(7-8)16(14,15)6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) .Physical And Chemical Properties Analysis
4-(3-Bromobenzenesulfonyl)butanoic acid is a powder at room temperature .Scientific Research Applications
Application in Antiviral Agents Development
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Butanoic acid derivatives, including “4-(3-Bromobenzenesulfonyl)butanoic acid”, have been studied for their potential as antiviral agents . These compounds are being explored for their ability to prevent diseases such as colorectal cancer .
- Methods of Application : The study involved the molecular design of four new butanoic acid derivatives using density functional theory (DFT) calculations. After the DFT calculations, synthesis, FT-IR, 1H NMR, and 13C NMR spectra of the corresponding molecules were presented .
- Results or Outcomes : The study provided a theoretical and experimental analysis of the structural and spectroscopic properties of four new butanoic acid derivatives . The stability and reactivity of these compounds were compared using NBO analysis and electronic properties .
Application in Neuroprotection
- Scientific Field : Neuroscience
- Summary of the Application : 4-phenylbutyric acid (4-PBA), a derivative of butanoic acid, has been studied for its neuroprotective effects .
- Methods of Application : The study involved a review of the basic actions of 4-PBA and its derivatives .
- Results or Outcomes : The study summarized the recent advances in research on the neuroprotective effects of 4-PBA and its derivatives .
Application in Chemical Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : “4-(3-Bromobenzenesulfonyl)butanoic acid” is a chemical compound that can be used in the synthesis of various other compounds . It is available for purchase from chemical suppliers and can be used in laboratory settings .
- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out. Typically, this would involve combining “4-(3-Bromobenzenesulfonyl)butanoic acid” with other reagents under controlled conditions to produce the desired product .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis. In general, the use of “4-(3-Bromobenzenesulfonyl)butanoic acid” could enable the production of a wide range of chemical compounds .
Application in Studying Substituent Effects on Acidity
- Scientific Field : Physical Chemistry
- Summary of the Application : Substituted benzoic acids, such as “4-(3-Bromobenzenesulfonyl)butanoic acid”, can be used to study the effects of different substituents on the acidity of carboxylic acids .
- Methods of Application : This involves measuring the pKa of the substituted benzoic acid and comparing it to that of benzoic acid. The difference in acidity can then be attributed to the electron-withdrawing or electron-releasing ability of the substituent .
- Results or Outcomes : The results of such studies can provide valuable insights into the factors that influence the acidity of carboxylic acids. This information can be useful in various areas of chemistry, including organic synthesis and drug design .
Application in Material Science
- Scientific Field : Material Science
- Summary of the Application : “4-(3-Bromobenzenesulfonyl)butanoic acid” can be used in the synthesis of new materials . These materials can have a wide range of applications, including in electronics, pharmaceuticals, and other industries .
- Methods of Application : The specific methods of application would depend on the particular material being synthesized. This could involve combining “4-(3-Bromobenzenesulfonyl)butanoic acid” with other reagents under controlled conditions to produce the desired material .
- Results or Outcomes : The outcomes would vary depending on the specific material being synthesized. In general, the use of “4-(3-Bromobenzenesulfonyl)butanoic acid” could enable the production of a wide range of new materials .
Application in Studying Substituent Effects on Acidity
- Scientific Field : Physical Chemistry
- Summary of the Application : “4-(3-Bromobenzenesulfonyl)butanoic acid” can be used to study the effects of different substituents on the acidity of carboxylic acids .
- Methods of Application : This involves measuring the pKa of the substituted benzoic acid and comparing it to that of benzoic acid. The difference in acidity can then be attributed to the electron-withdrawing or electron-releasing ability of the substituent .
- Results or Outcomes : The results of such studies can provide valuable insights into the factors that influence the acidity of carboxylic acids. This information can be useful in various areas of chemistry, including organic synthesis and drug design .
Safety And Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for safe handling .
properties
IUPAC Name |
4-(3-bromophenyl)sulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c11-8-3-1-4-9(7-8)16(14,15)6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUVYPJQUWYTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromobenzenesulfonyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1529236.png)
![tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate](/img/structure/B1529238.png)
![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1529239.png)
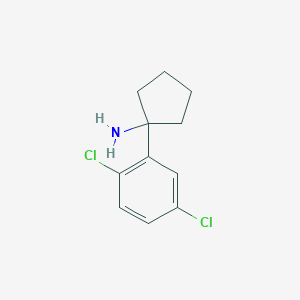
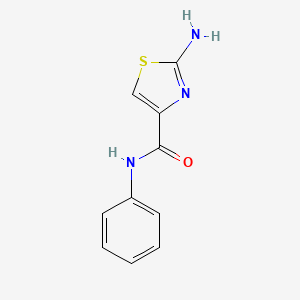
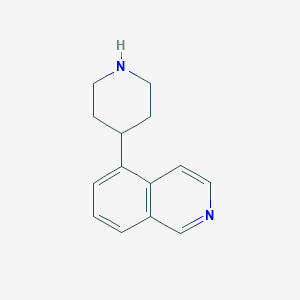
![3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide](/img/structure/B1529247.png)
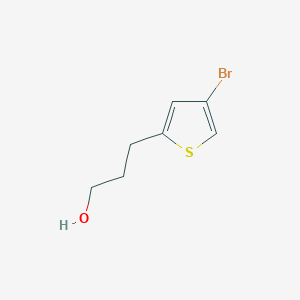
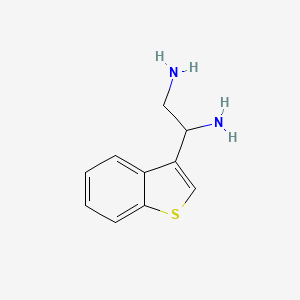

![3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1529255.png)
